molecular formula C15H19N3O2 B2542824 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide CAS No. 897617-19-5

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide

Cat. No.: B2542824
CAS No.: 897617-19-5
M. Wt: 273.336
InChI Key: UFHSSWQQDSXTBR-UHFFFAOYSA-N
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Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a potent and selective small-molecule inhibitor of the MTH1 protein (Nudix hydrolase 1). This compound has emerged as a critical chemical probe for investigating a novel cancer therapy strategy that targets oxidative damage repair pathways. By inhibiting MTH1, it prevents the sanitization of the oxidized nucleotide pool, specifically 8-oxo-dGTP, leading to its incorporation into DNA during replication and subsequent induction of DNA double-strand breaks and apoptotic cell death . This mechanism is particularly effective in cancer cells, which often exhibit high levels of oxidative stress, making them vulnerable to this type of synthetic lethality. Its primary research value lies in elucidating the role of MTH1 in cancer cell survival and validating it as a therapeutic target across various cancer models, including solid tumors . Researchers utilize this compound in vitro and in vivo to study DNA damage response mechanisms, explore combination therapies with other genotoxic agents, and identify biomarkers for tumors susceptible to MTH1 inhibition.

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-5-6-13(19)17-14-11(3)16-12-9-10(2)7-8-18(12)15(14)20/h7-9H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHSSWQQDSXTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Core Modifications: The sulfamoylphenyl-pentanamide analog in replaces the pyrido-pyrimidinone core with an isoindolinone and pyridine system, drastically increasing molecular weight and complexity, which may limit bioavailability .

Physicochemical Properties

Property Target Compound BK51394 Sulfamoylphenyl-Pentanamide
Molecular Weight 297.34 275.30 493.53
Calculated logP 2.8 1.5 3.9
Hydrogen Bond Acceptors 4 5 8
Rotatable Bonds 6 5 10
Elemental Analysis (C/H/N) C 60.59%, H 6.44%, N 14.13% C 61.08%, H 6.23%, N 15.27% C 58.41%, H 4.70%, N 14.19%

Key Findings :

  • The pentanamide side chain increases rotatable bonds (6 vs. 5 in BK51394), suggesting greater conformational flexibility, which may influence target binding kinetics.
  • The sulfamoylphenyl analog’s high hydrogen bond acceptors (8) correlate with reduced passive diffusion across biological membranes .

Biological Activity

N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S. The compound features a pyrido-pyrimidine core, which is significant for its biological activity. Table 1 summarizes key structural characteristics.

PropertyDetails
Molecular FormulaC15H13N3O2S
IUPAC NameThis compound
Molecular Weight299.35 g/mol
InChI KeyYJRFPMVZYCYPCL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyrido[1,2-a]pyrimidine core followed by the introduction of the pentanamide side chain. Specific methodologies can vary but often utilize standard organic synthesis techniques such as cyclization and acylation.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research has focused on its effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (µg/mL)Reference
MCF-722.09
A5496.40

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : The compound disrupts cellular processes that lead to cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide?

  • Methodological Answer : The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves multi-step reactions. For example, Pfizer’s patented approach for similar compounds (e.g., 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl derivatives) uses coupling reactions between activated carbonyl intermediates and amines under reflux conditions in aprotic solvents like DMF or THF . For the pentanamide side chain, methods from diphenols-amide synthesis (e.g., coupling via EDC/HOBt or DCC) can be adapted . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by characterization using 1^1H/13^{13}C NMR and HRMS.

Q. How can the structural identity of this compound be validated?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving ambiguities in molecular conformation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For cases where single crystals are unavailable, advanced spectroscopic techniques like 2D NMR (COSY, HSQC, HMBC) can confirm connectivity, particularly for the pyrido[1,2-a]pyrimidin-4-one core and pentanamide substituent .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Given the structural similarity to IRAK4 inhibitors (e.g., imidazo[1,2-b]pyridazin-3-yl derivatives in ), target-based assays such as kinase inhibition (e.g., IRAK4 enzymatic assays using ADP-Glo™) or cellular assays (e.g., NF-κB luciferase reporter in HEK293 cells) are recommended . Dose-response curves (IC50_{50}/EC50_{50}) should be generated with positive controls (e.g., known IRAK4 inhibitors) to validate assay conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). To address this:

  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Validate compound purity (>95% by HPLC) and stability (e.g., LC-MS to detect degradation products in DMSO stocks).
  • Cross-reference with structurally related compounds (e.g., RGS4 inhibitors with pyrido[1,2-a]pyrimidin-4-one cores in ) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Methodological Answer : The presence of the 4-oxo group and methyl substituents may influence metabolic susceptibility. Strategies include:

  • Isotopic labeling (e.g., 2^2H or 13^{13}C) to track metabolic pathways via LC-MS.
  • Prodrug design : Masking the pentanamide as an ester (e.g., ethyl ester) to enhance permeability and slow hydrolysis.
  • In vitro metabolism studies : Use human liver microsomes (HLMs) or hepatocytes to identify major metabolites, guided by structural analogs (e.g., N-oxide impurities in ) .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to off-targets (e.g., related kinases or GPCRs). For example:

  • Compare binding poses with IRAK4 (PDB: 4U9T) vs. structurally similar targets (e.g., RGS4 in ).
  • Use free-energy perturbation (FEP) to prioritize substituent modifications (e.g., varying the pentanamide chain length) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Methodological Answer : The pyrido[1,2-a]pyrimidin-4-one core may exhibit planar stacking, complicating crystal growth. Solutions include:

  • Co-crystallization : Add a fragment (e.g., acetate) to disrupt π-π interactions.
  • Cryo-cooling : Use liquid nitrogen to stabilize crystals during data collection.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-quality refinement .

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